REACTION_CXSMILES
|
O=C1[O:7][CH2:6][C:5]2[CH:8]=[CH:9][CH:10]=[C:11]3[CH:12]([O:15][CH3:16])[CH2:13][CH2:14][N:3]1[C:4]=23>[OH-].[Na+].CO>[OH:7][CH2:6][C:5]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:4]=1[NH:3][CH2:14][CH2:13][CH:12]2[O:15][CH3:16] |f:1.2|
|
Name
|
6,7-Dihydro-3-oxo-7-methoxy-1H,3H,5H-pyrido[3,2,1-ij][3,1]benzoxazine
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
O=C1N2C3=C(CO1)C=CC=C3C(CC2)OC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
EXTRACTION
|
Details
|
the resulting residue was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by silica gel column chromatography [eluent
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=CC=C2C(CCNC12)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |